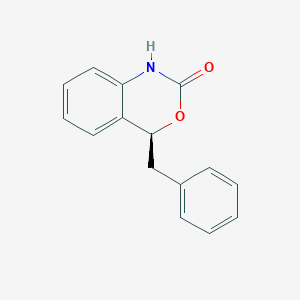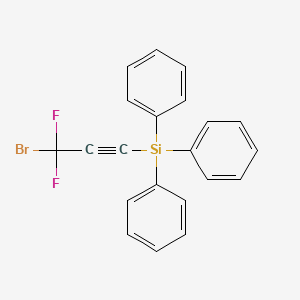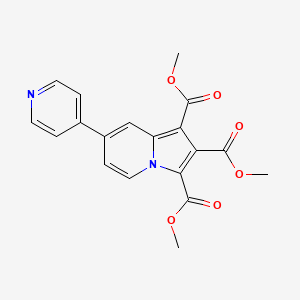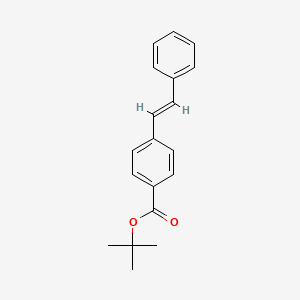![molecular formula C15H14O2 B14186213 (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-08-4](/img/structure/B14186213.png)
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[25]oct-7-en-4-one is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with a phenylethenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the phenylethenyl group via a Heck coupling reaction. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain the compound in high purity, often involving techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the double bonds or reduce the spirocyclic ring.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated spirocyclic compounds.
科学研究应用
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of (1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one involves its interaction with specific molecular targets. The phenylethenyl group can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity. Pathways involved include signal transduction and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one: shares similarities with other spirocyclic compounds such as spiro[2.5]octane derivatives.
Phenylethenyl derivatives: Compounds with similar phenylethenyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core and a phenylethenyl substituent. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
919299-08-4 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
(2S)-2-(2-phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one |
InChI |
InChI=1S/C15H14O2/c16-14-15(9-4-10-17-14)11-13(15)8-7-12-5-2-1-3-6-12/h1-9,13H,10-11H2/t13-,15?/m1/s1 |
InChI 键 |
VOSOYSQEZUYZHL-AFYYWNPRSA-N |
手性 SMILES |
C1C=CC2(C[C@H]2C=CC3=CC=CC=C3)C(=O)O1 |
规范 SMILES |
C1C=CC2(CC2C=CC3=CC=CC=C3)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)




![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
